molecular formula C13H14O4 B1266030 4,7-Dioxo-7-phenylheptanoic acid CAS No. 6336-53-4

4,7-Dioxo-7-phenylheptanoic acid

Cat. No. B1266030
CAS RN: 6336-53-4
M. Wt: 234.25 g/mol
InChI Key: DCNLNHPQCXZOHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds like 7-Phenylhepta-2,4-dienoic acid and 7-phenylhepta-2,4,6-trienoic acid as all-trans isomers have been studied, providing insights into the synthetic methods that could be applicable to 4,7-Dioxo-7-phenylheptanoic acid (Meisters & Wailes, 1966).
  • Another study focused on the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid, indicating potential pathways for the synthesis of cyclic derivatives (Harris & Harris, 1969).

Molecular Structure Analysis

  • X-ray crystal structure analysis of related compounds, such as 4,7-dioxononanoic acid, helps in understanding the molecular structure of 4,7-Dioxo-7-phenylheptanoic acid. This research reveals important aspects of crystal packing and interactions between molecular groups (Abeysekera, Padumadasa, & Mala, 2013).

Chemical Reactions and Properties

  • The compound's ability to undergo specific reactions, such as the synthesis of polyamides from related diketo-α,ω-dicarboxylic acids, is notable. This indicates the reactivity of the compound in forming polymeric structures (Horn, 1959).

Physical Properties Analysis

  • The study of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid, a related compound, provides insights into the physical properties such as crystallization behavior and optical purity, which could be relevant to 4,7-Dioxo-7-phenylheptanoic acid (Overberger, Ozaki, & Braunstein, 1966).

Chemical Properties Analysis

  • The research on the regulation of biosynthesis of fatty acids, including compounds with similar structures, sheds light on the metabolic pathways and chemical properties of 4,7-Dioxo-7-phenylheptanoic acid (Luthria, Mohammed, & Sprecher, 1996).

Scientific Research Applications

Polyamide Synthesis

4,7-Dioxo-7-phenylheptanoic acid and similar compounds have been used in the synthesis of high molecular weight, light-colored, crystalline polyamides. These polyamides demonstrate properties suitable for fiber formation and cold-drawing. Depending on the degree of cross-linking, they can be used to create film-forming products, molding materials, or rigid foam-like polymers with heat resistance up to 280°C (Horn, 1959).

Cyclization and δ-Lactones Formation

The compound has been involved in cyclization processes to form δ-lactones, or 4-hydroxy-2-pyrones, which have biogenetic significance. This synthesis pathway includes treatment with acetic anhydride or carbonyl sulfide (Harris & Harris, 1969).

Bacterial Polyester Production

It has been evaluated as a substrate for polyester production by bacteria like Pseudomonas oleovorans and Pseudomonas putida. Polyesters produced from this acid contained significant amounts of 3-hydroxy-5-phenylvalerate and 3-hydroxy-6-phenylhexanoate units (Hazer, Lenz & Fuller, 1996).

Microbial Synthesis of Polyesters

In microbial synthesis, this acid serves as a carbon source for the production of polyesters with aromatic groups. These polyesters are accumulated as reserve materials and are significant for their biodegradable properties and potential biomedical applications (Abraham et al., 2001).

Asymmetric Synthesis

The compound has been used in asymmetric synthesis processes. For example, its derivatives have been employed in the synthesis of optically active 3-substituted 3-phenylpropionic acids, which are important in various chemical syntheses (Mukaiyama, Takeda & Osaki, 1977).

Enzyme Inhibition Studies

4,7-Dioxo-7-phenylheptanoic acid has been studied as an inhibitor of porphobilinogen synthase (PBGS), showing species-specific inhibition. It was designed as an analogue of a reaction intermediate in the PBGS-catalyzed condensation process (Kervinen et al., 2001).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4,7-dioxo-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11(7-9-13(16)17)6-8-12(15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNLNHPQCXZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212753
Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dioxo-7-phenylheptanoic acid

CAS RN

6336-53-4
Record name γ,ζ-Dioxobenzeneheptanoic acid
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Record name 4,7-Dioxo-7-phenylheptanoic acid
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Record name 6336-53-4
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Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
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Record name γ,.zeta.-dioxobenzeneheptanoic acid
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Record name 4,7-Dioxo-7-phenylheptanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LR Gomes, JN Low, AB Turner, GJR Watson… - Zeitschrift für …, 2018 - degruyter.com
Crystal structures and Hirshfeld surface analysis are reported of seven aryl-CO–CH 2 CH 2 COCH 2 CH 2 CO 2 H derivatives, namely aryl=4-ClC 6 H 4 , 1: 2-HOC 6 H 4 , 2: (2,4-(MeO) …
Number of citations: 1 www.degruyter.com
P Yates, CD Anderson - Journal of the American Chemical …, 1963 - ACS Publications
During the course of experiments concerned with the Stobbe condensation of 4-benzoyloxycycloheptanone (I), it was discovered that I rearranges to an isomeric keto acid on treatment …
Number of citations: 19 pubs.acs.org
W Zhuang, CF Ju, XQ Zhang… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 2
P Yates, CD Anderson - Journal of the American Chemical …, 1958 - ACS Publications
21-—> I2+ 2e~(1) and was found to obey the rate law ia=-10-tFAk'oAa0!-) 2(2) where 4 (expressed in amperes) denotes the anodic component of the current, F is the faraday (ex-…
Number of citations: 7 pubs.acs.org
AM Buswell - Journal of the American Chemical Society, 1958 - ACS Publications
12 6 Book Rbvikws Vol. 80 to the simpler fermentation products. The author stresses the importance of those reactions capable of yielding free energy for bacterial growth. Assimilation …
Number of citations: 0 pubs.acs.org

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